molecular formula C28H28N2O3 B6478964 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 903196-29-2

2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B6478964
CAS No.: 903196-29-2
M. Wt: 440.5 g/mol
InChI Key: HNHKTYATTMBBRU-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Key structural features include:

  • Position 2: Methyl group.
  • Position 3: Phenyl substituent.
  • Position 7: Ethoxy chain terminating in a 4-phenylpiperazine moiety.

Properties

IUPAC Name

2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-21-27(22-8-4-2-5-9-22)28(31)25-13-12-24(20-26(25)33-21)32-19-18-29-14-16-30(17-15-29)23-10-6-3-7-11-23/h2-13,20H,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHKTYATTMBBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Substitution Reactions:

    Etherification: The 7-position ethoxy group is introduced via an etherification reaction, where the chromen-4-one is reacted with an appropriate alkyl halide in the presence of a base.

    Piperazine Derivative Formation: The final step involves the reaction of the intermediate with 4-phenylpiperazine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, leading to the formation of quinones and N-oxides.

    Reduction: Reduction reactions can target the chromen-4-one core, converting it to chroman-4-one derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and N-oxides.

    Reduction: Chroman-4-one derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to natural products. It can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Chromen-4-One Core

The table below highlights key structural differences among related compounds:

Compound Name Position 2 Position 3 Position 7 Substituent Biological Activity (If Reported) Reference
2-Methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one Methyl Phenyl Ethoxy-linked 4-phenylpiperazine Not explicitly reported
3-(4-Chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2-methyl-4H-chromen-4-one Methyl 4-Chlorophenyl Ethoxy-linked 4-(2-hydroxyethyl)piperazine No activity data provided
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one - 4-Methoxyphenyl Acetylated piperazine with oxoethoxy linker Potential solubility modulation
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one - Phenyl Propoxy-linked piperazine Derivatives tested as AChE/BuChE inhibitors
5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one - 4-Fluorophenyl Purine-piperazine hybrid substituent Anticancer potential (synthesis described)
Key Observations:

Position 3 Modifications :

  • The phenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-chlorophenyl in ) or electron-donating (e.g., 4-methoxyphenyl in ) substituents in analogs. These differences may influence receptor affinity or metabolic stability.
  • Fluorinated derivatives (e.g., 4-fluorophenyl in ) are often explored for enhanced blood-brain barrier penetration.

Position 7 Linker and Piperazine Modifications: The ethoxy linker in the target compound is shorter than the propoxy chain in , which may affect conformational flexibility and binding kinetics.

Pharmacological and Physicochemical Properties

  • Melting Points and Purity: Analogs like 7-(2-(benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 10 in ) exhibit high purity (98.8%) and melting points (135–136.6°C). These properties suggest stability suitable for in vitro assays. The target compound’s physicochemical data (e.g., solubility, logP) are unreported but can be inferred to align with lipophilic chromenones due to the phenylpiperazine group.
  • Synthetic Routes :

    • Piperidine-catalyzed condensation (as in ) is a common method for chromen-4-one synthesis. The target compound likely employs similar steps, with variations in the piperazine-ethoxy side chain synthesis.
  • Biological Activity: Derivatives with piperazine-ethoxy groups (e.g., ) show dual AChE/BuChE inhibition, suggesting the target compound may share this profile.

Biological Activity

The compound 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a derivative of the flavonoid family, specifically a chromenone. This class of compounds is known for diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this particular compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H24N2O3\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_3

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of flavonoid derivatives, including chromenones. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) production in RAW264.7 cells when treated with lipopolysaccharide (LPS). This effect was attributed to the modulation of the TLR4/MAPK signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Potential

Flavonoids have also been investigated for their anticancer effects. Compounds similar to this compound have shown cytotoxicity against various cancer cell lines. For example, derivatives were evaluated for their ability to inhibit cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, with some exhibiting IC50 values in the micromolar range .

Inhibition of Inflammatory Mediators

The mechanism by which this compound exerts its anti-inflammatory effects may involve:

  • Downregulation of Pro-inflammatory Cytokines : The compound has been shown to decrease levels of IL-6 and TNF-alpha in serum, indicating its potential to modulate inflammatory cytokine production.
  • Inhibition of NO Production : Similar compounds have been observed to significantly reduce NO levels in LPS-stimulated macrophages .

Antiproliferative Effects

The antiproliferative activity is likely mediated through:

  • Cell Cycle Arrest : Compounds have been reported to block cell cycle progression at the G2/M phase, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in tumor cells by activating intrinsic pathways that lead to programmed cell death .

Study 1: Anti-inflammatory Evaluation

In a study assessing the anti-inflammatory properties of various chromenone derivatives, one compound exhibited potent inhibition of NO production at a concentration of 20 µM. The study utilized RAW264.7 cells pre-treated with the compound before LPS exposure, demonstrating a significant reduction in inflammatory markers .

Study 2: Anticancer Activity Assessment

A series of chromenone derivatives were tested against multiple cancer cell lines. The results indicated that several compounds had IC50 values below 10 µM, showcasing their potential as anticancer agents. The most potent derivative was further analyzed for its effects on cell cycle dynamics and apoptosis induction .

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